2-Methyl-2-(pyridin-4-ylmethylamino)propan-1-ol
Description
Pyridinylmethyl-Substituted Analogs
- 2-Methyl-2-[(pyridin-3-ylmethyl)amino]propan-1-ol (CAS 893615-23-1): Differs in pyridine substitution (3-position vs. 4-position), altering electronic properties. The 3-substituted derivative exhibits reduced basicity due to decreased nitrogen lone-pair availability.
- 2-Methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol (CAS 892591-92-3): The ortho-substituted pyridine introduces steric hindrance, destabilizing planar conformations.
Non-Pyridine Amino Alcohols
- Rilmenidine (C₁₀H₁₆N₂O): Shares the amino alcohol core but replaces the pyridinylmethyl group with a dicyclopropylmethyl moiety. This substitution increases hydrophobicity (logP = 1.33 vs. 0.94 for the target compound).
- 2-Amino-2-methyl-3-(pyridin-4-yl)propan-1-ol (C₉H₁₄N₂O): Lacks the methylene spacer between the pyridine and amino groups, resulting in reduced conformational flexibility.
Table 2 highlights structural and physicochemical contrasts:
| Compound | Molecular Formula | logP | Hydrogen Bond Donors | Key Structural Feature |
|---|---|---|---|---|
| Target compound | C₁₀H₁₆N₂O | 0.94 | 2 | Pyridin-4-ylmethylamino group |
| 2-Methyl-2-[(pyridin-3-ylmethyl)amino]propan-1-ol | C₁₀H₁₆N₂O | 0.89 | 2 | Pyridin-3-ylmethylamino group |
| Rilmenidine | C₁₀H₁₆N₂O | 1.33 | 2 | Dicyclopropylmethyl substituent |
Properties
IUPAC Name |
2-methyl-2-(pyridin-4-ylmethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,8-13)12-7-9-3-5-11-6-4-9/h3-6,12-13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDUZQUTTIZESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405866 | |
| Record name | 2-methyl-2-(pyridin-4-ylmethylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-15-4 | |
| Record name | 2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-2-(pyridin-4-ylmethylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Process:
| Step | Starting Material | Reagents & Conditions | Product | Key Notes |
|---|---|---|---|---|
| 1 | 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | Alkali (e.g., sodium hydroxide or DBU), chloroform | Compound III | Alkali reacts with ester to generate an intermediate, likely via chloromethylation. Reaction temperature ranges from -20°C to 0°C for alkali 1, with molar ratios of 1:1.0-1.2. |
| 2 | Compound III | Alcohol solvent (methanol or ethanol), sodium azide, alkali (e.g., sodium hydroxide) | Compound IV | Azide substitution occurs under basic conditions, typically at low temperatures to control reactivity. |
| 3 | Compound IV | Reducing agent (e.g., lithium borohydride or other suitable reductant) | Target compound, 2-Methyl-2-(pyridin-4-ylmethylamino)propan-1-ol | The reduction step simultaneously reduces multiple groups, yielding the final amino alcohol with yields exceeding 80%. |
- Alkali 1 selection includes DBU, sodium hydroxide, methyl lithium, n-butyllithium, or sodium bis(trimethylsilyl)amide.
- The process is characterized by mild temperatures and straightforward operations, making it suitable for laboratory synthesis.
- Total yield of the three steps exceeds 40%, with high efficiency in the final reduction step.
Alternative Synthesis via Lithium Borohydride Reduction
Overview:
A more direct approach involves the reduction of a methylated pyrrolidinyl precursor using lithium borohydride, as documented in chemical literature (e.g., Millennium Pharmaceuticals patent US2003/64991).
Procedure:
- Starting Material: 2-Methyl-2-pyrrolidin-1-yl-propan-1-yl ester.
- Reaction Conditions:
- Suspend in dry tetrahydrofuran (THF) under inert atmosphere.
- Add methanol as a proton source.
- Introduce lithium borohydride (LiBH4) gradually at 4°C.
- Stir and allow to warm to room temperature over 18 hours.
- Workup:
- Quench with methanol and aqueous NaOH.
- Extract with dichloromethane, wash, dry, and concentrate.
- Outcome:
- Yields approximately 91% of the refined target compound with high purity (~99.4%).
Advantages:
This method offers a straightforward reduction step with high yield and purity, suitable for scale-up.
Synthesis via Aziridine Intermediates
Overview:
A different pathway involves the synthesis of 2-amino-2-methyl-1-propanol, which can be further functionalized to introduce the pyridin-4-ylmethylamino group.
Key Steps:
- Preparation of 2-amino-2-methyl-1-propanol via aziridine ring-opening reactions under controlled acidic conditions.
- Subsequent substitution with pyridin-4-ylmethylamine derivatives or via nucleophilic aromatic substitution to attach the pyridine moiety.
- Acidic aqueous medium with sulfuric acid, temperature around 40-50°C.
- Use of sodium hydroxide for neutralization.
- Purification through distillation and chromatography.
Data Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Multi-step via Piperidine Derivatives | 4-Acetyl-piperidine ester | Alkali, chloroform, sodium azide, reducing agents | -20°C to 0°C (alkali 1), room temp (reduction) | >80% (final step) | High yield, mild conditions, scalable | Multi-step process |
| Lithium Borohydride Reduction | Methylated pyrrolidinyl ester | LiBH4, THF, methanol | 4°C to room temp, 18 hrs | ~91% | Simple, high purity | Requires inert atmosphere |
| Aziridine Pathway | 2-Amino-2-methyl-1-propanol | Sulfuric acid, sodium hydroxide | 40-50°C | Variable (~90%) | Direct route | Multi-step, requires purification |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(pyridin-4-ylmethylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium azide)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halogenated pyridines, azido derivatives
Scientific Research Applications
2-Methyl-2-(pyridin-4-ylmethylamino)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pyridin-4-ylmethylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural motifs with 2-Methyl-2-(pyridin-4-ylmethylamino)propan-1-ol, enabling comparative analysis:
Structural and Functional Differences
In contrast, 2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol replaces pyridine with a pyrazole ring, introducing an additional nitrogen atom. Pyrazole’s lower basicity (pKa ~1–2) and stronger dipole moments could alter solubility and binding interactions in biological systems . 2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol incorporates two pyridine rings and a phenyl group, increasing molecular rigidity and aromatic surface area.
Steric and Electronic Effects :
- The tertiary alcohol group in all three compounds contributes to hydrogen-bonding capacity. However, the bulky 2-methyl substituent in the target compound and its pyrazole analog likely reduces conformational flexibility compared to the phenyl/di-pyridinyl derivative.
- The di-pyridinyl compound’s higher molecular weight (290.36 vs. ~182–183 g/mol) suggests divergent pharmacokinetic profiles, such as slower metabolic clearance or increased membrane permeability barriers .
Physicochemical Implications :
- The target compound’s estimated logP (~1.5–2.0) indicates moderate hydrophobicity, balancing lipid bilayer penetration and aqueous solubility. The di-pyridinyl analog’s logP of 2.1 aligns with this range, while pyrazole-containing derivatives may exhibit higher polarity due to additional nitrogen atoms.
- Topological Polar Surface Area (TPSA) : The di-pyridinyl compound’s TPSA of 49.8 Ų suggests moderate bioavailability, as TPSA <60 Ų is generally favorable for oral absorption. The target compound’s TPSA likely falls within this range, whereas pyrazole analogs might exceed it, reducing membrane permeability .
Research and Application Insights
- Pharmaceutical Intermediates : Both the target compound and its pyrazole analog are linked to pharmaceutical synthesis. The pyridine/pyrazole moieties are common in bioactive molecules (e.g., kinase inhibitors), suggesting roles in drug discovery .
- Material Science Potential: The di-pyridinyl compound’s aromaticity and rigidity make it a candidate for ligand design in catalysis or metal-organic frameworks (MOFs) .
Biological Activity
2-Methyl-2-(pyridin-4-ylmethylamino)propan-1-ol, also known as 2-Methyl-2-(4-pyridinylmethylamino)propan-1-ol, is an organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 180.25 g/mol. Its structure features a propanol backbone, a pyridine ring, and both hydroxyl (-OH) and amino (-NH2) functional groups, which contribute to its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens, including bacteria and fungi. Studies suggest that it may inhibit the growth of Staphylococcus aureus, a common antibiotic-resistant bacterium .
- Antiviral Activity : Preliminary investigations indicate that this compound may possess antiviral properties, although detailed studies are still required to elucidate the specific mechanisms involved.
- Enzyme Interaction : The compound's ability to bind with specific enzymes suggests it may modulate their activity, influencing critical biological pathways. This interaction is likely facilitated by hydrogen bonding and ionic interactions due to the presence of the amino and hydroxyl groups in its structure.
The mechanism of action for this compound is believed to involve:
- Binding to Enzymes/Receptors : The compound can interact with various enzymes or receptors, potentially altering their functions and affecting metabolic pathways.
- Catalytic Activity : It may act as a catalyst in certain biochemical reactions, particularly those involving metal ions due to its coordination capabilities.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-methyl-1-propanol | Simple amino alcohol | Lacks pyridine moiety |
| 2-Methyl-2-(3-pyridinylmethylamino)-1-propanol | Similar structure but different pyridine position | May exhibit different biological activities |
| 4-Pyridinylmethanol | Contains only the pyridine moiety | No amino alcohol functionality |
This table illustrates how the specific combination of functional groups in this compound confers distinct biological and chemical properties not found in simpler analogs.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A high-throughput screening identified that modifications in the lipophilicity of related compounds significantly influenced their antimicrobial potency against S. aureus. The study suggested that structural variations could lead to enhanced efficacy in inhibiting bacterial growth .
- Enzyme Interaction Research : Research focused on enzyme kinetics demonstrated that this compound could effectively modulate phosphatase activity in vitro, indicating its potential as a therapeutic agent in enzyme-related disorders.
Q & A
Q. What safety protocols are critical when handling 2-Methyl-2-(pyridin-4-ylmethylamino)propan-1-ol in laboratory settings?
Answer:
- Ventilation & PPE : Use fume hoods for synthesis steps to avoid inhalation (H332 hazard). Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
- First Aid : For inhalation, move to fresh air and seek medical attention if breathing irregularities occur. For skin contact, wash thoroughly with water and soap .
- Storage : Store in airtight containers at 2–8°C to prevent degradation and avoid dust formation .
Q. How can researchers synthesize this compound, and what reaction conditions influence yield?
Answer:
- Synthetic Routes : Utilize reductive amination between pyridine-4-carbaldehyde and 2-amino-2-methylpropan-1-ol, employing NaBH4 or LiAlH4 as reducing agents .
- Optimization : Microwave-assisted synthesis (e.g., 50–80°C, 30–60 min) enhances regioselectivity and reduces side products compared to traditional heating .
Q. What analytical techniques validate the structural integrity of this compound?
Answer:
Q. How can purity and stability of this compound be assessed during storage?
Answer:
- HPLC Analysis : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to monitor degradation products. Retention time typically 8–10 min .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; track purity loss via LC-MS to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How do thermodynamic properties (e.g., solubility, activity coefficients) of this compound vary in non-ideal solvent mixtures?
Answer:
- Local Composition Models : Apply the Renon-Prausnitz equation to predict excess Gibbs energy in binary/ternary solvent systems (e.g., water/ethanol). For example, solubility in DMSO increases by 30% compared to methanol due to stronger hydrogen bonding .
- Experimental Validation : Use shake-flask method with UV-Vis quantification to measure solubility in varying solvent ratios .
Q. How can contradictory data on reaction yields or byproduct formation be resolved?
Answer:
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst loading). For instance, reducing reaction temperature from 80°C to 60°C decreases aldol condensation byproducts by 15% .
- Mechanistic Studies : Use C isotopic labeling to trace carbon pathways and identify competing reaction mechanisms .
Q. What advanced techniques characterize the stereochemical configuration of derivatives of this compound?
Answer:
Q. How does the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electronic Effects : The pyridine ring’s electron-withdrawing nature deactivates the adjacent methylamino group, reducing nucleophilicity. For example, reaction rates with benzyl chloride decrease by 40% compared to non-pyridinyl analogs .
- Substituent Screening : Introduce electron-donating groups (e.g., –OCH) at the pyridine 3-position to enhance reactivity .
Q. What methodologies optimize catalytic systems for asymmetric synthesis of this compound?
Answer:
Q. How can computational modeling predict biological interactions of this compound with enzyme targets?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding with cytochrome P450 enzymes (e.g., binding energy ≈ −8.2 kcal/mol). Validate with in vitro assays measuring IC values .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify key hydrogen bonds (e.g., Lys231–OH interaction) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
